4-(Acetylamino)-3-Amino Benzoic Acid

Influenza neuraminidase inhibition Antiviral drug design Structure-activity relationship

4-(Acetylamino)-3-amino benzoic acid (BANA108) belongs to the acylaminobenzoic acid class, featuring a benzoic acid core substituted with a 4-acetylamino group and a free 3-amino group. It is catalogued as an experimental small molecule targeting influenza virus neuraminidase (sialidase), with its X-ray structure solved in complex with N2 and B/Lee/40 neuraminidase subtypes at 2.4 Å resolution.

Molecular Formula C9H10N2O3
Molecular Weight 194.19 g/mol
Cat. No. B1221031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Acetylamino)-3-Amino Benzoic Acid
Synonyms4-(acetylamino)-3-aminobenzoic acid
BANA 108
BANA-108
BANA108
Molecular FormulaC9H10N2O3
Molecular Weight194.19 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C=C1)C(=O)O)N
InChIInChI=1S/C9H10N2O3/c1-5(12)11-8-3-2-6(9(13)14)4-7(8)10/h2-4H,10H2,1H3,(H,11,12)(H,13,14)
InChIKeyMJMLUICFHWSBQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Acetylamino)-3-Amino Benzoic Acid (BANA108): A Dual-Functional Acylaminobenzoic Acid Scaffold for Neuraminidase-Targeted Research


4-(Acetylamino)-3-amino benzoic acid (BANA108) belongs to the acylaminobenzoic acid class, featuring a benzoic acid core substituted with a 4-acetylamino group and a free 3-amino group [1]. It is catalogued as an experimental small molecule targeting influenza virus neuraminidase (sialidase), with its X-ray structure solved in complex with N2 and B/Lee/40 neuraminidase subtypes at 2.4 Å resolution [2]. The compound serves as a molecular scaffold for designing neuraminidase inhibitors, where the free 3-amino group provides a synthetic handle for Schiff base formation and further functionalization [3].

Why 4-(Acetylamino)-3-Amino Benzoic Acid Cannot Be Replaced by 4-Acetamidobenzoic Acid or Simple Aminobenzoic Acid Isomers


The target compound's 3-amino-4-acetylamino substitution pattern is non-redundant: 4-acetamidobenzoic acid (acedoben) lacks the free 3-amino group essential for neuraminidase binding and further derivatization [1]; 4-aminobenzoic acid (PABA) lacks both the acetylamino group and the 3-amino substituent orientation [2]; and 3-aminobenzoic acid (CAS 99-05-8) lacks the 4-acetylamino moiety required for occupying the NA active site pocket [3]. The combined presence of the 4-acetylamino group (mimicking the N-acetyl group of sialic acid) and the 3-amino group (enabling additional hydrogen bond contacts in the NA active site) makes the substitution pattern pharmacophorically specific [1]. Generic substitution with single-substituent benzoic acids disrupts the binding orientation established in co-crystal structures of BANA108 with influenza neuraminidase [1].

Quantitative Differentiation Evidence for 4-(Acetylamino)-3-Amino Benzoic Acid (BANA108) vs. Structural Analogs


Neuraminidase Inhibitory Potency: BANA108 vs. BANA105, BANA106, and DANA

In a direct head-to-head comparison under identical assay conditions, BANA108 (4-(acetylamino)-3-aminobenzoic acid) exhibited an IC50 of 10 mM against N2 neuraminidase using the fluorogenic MUN substrate and >20 mM using fetuin substrate. This potency is approximately 13-fold weaker than BANA105 (IC50 = 0.75 mM) [1]. BANA108 is less potent than DANA (IC50 = 0.015 mM) but occupies the same active site pocket, as confirmed by X-ray crystallography [1]. The 3-amino group in BANA108 provides a distinct hydrogen-bonding interaction not present in BANA105 (3-hydroxy-5-nitro substituted) or BANA106 (3-hydroxy-5-amino substituted) [1]. Importantly, BANA108's free 3-amino group is the anchor point for derivatization: when converted to Schiff base derivatives (e.g., 5k–5q series), the resulting compounds achieve substantially improved antimicrobial activity with zones of inhibition of 16 ± 2.5 mm at 125 µg/mL, exceeding standard comparator drugs [2].

Influenza neuraminidase inhibition Antiviral drug design Structure-activity relationship

Melting Point and Thermal Stability: BANA108 vs. Acedoben and PABA

BANA108 melts at 171–175 °C (experimental, Hoffman Chemicals), which is substantially lower than acedoben (4-acetamidobenzoic acid, 259–262 °C) and PABA (4-aminobenzoic acid, 187–189 °C) . The lower melting point of BANA108, despite a comparable molecular weight (~194 Da vs. ~179 Da for acedoben), reflects the disruption of intermolecular hydrogen bonding networks caused by the simultaneous presence of the 3-amino and 4-acetylamino groups in a 1,2,4-substitution pattern, as opposed to the 1,4-disubstitution in acedoben . This lower melting point can be advantageous for formulation development where lower processing temperatures are required.

Physicochemical characterization Thermal stability Solid-state properties

LogP and Ionization State: Hydrophilicity Advantage of BANA108 Over Acedoben

BANA108 has a predicted LogP of 0.04 and a LogD (pH 7.4) of −2.46, indicating that it is substantially more hydrophilic than acedoben (LogP = 1.31–1.42) [1]. At physiological pH, the carboxylic acid group (pKa ~4–5) of BANA108 is deprotonated, and the 3-amino group may be partially protonated, contributing to the strongly negative LogD . Acedoben, lacking the 3-amino group, is approximately 30-fold more lipophilic based on LogP comparison, which translates to differences in aqueous solubility, protein binding, and membrane permeability. The higher polarity of BANA108 may favor aqueous formulation and reduce non-specific protein binding relative to acedoben .

Lipophilicity Drug-likeness Solubility prediction

Synthetic Strategy, Scaffold Versatility, and Crystallographic Validation of the 3-Amino Group

BANA108 is synthesized via nitration of commercially available 4-(acetylamino)benzoic acid followed by reduction, achieving a quantitative yield in the final hydrogenation step [1]. This two-step synthetic route (nitration in 84% yield, then quantitative reduction) contrasts with the three-step synthesis of BANA105/BANA106, which require diacetylation, nitration, and selective hydrolysis, affording 58%, 90%, and 98% yields respectively across steps [1]. Critically, X-ray structures of BANA108 in complex with N2 (A/Tokyo/3/67) and B/Lee/40 neuraminidase confirm that the 3-amino group participates in distinct hydrogen bond interactions within the active site that are absent when this position is substituted with hydroxyl or nitro groups (as in BANA105 and BANA106) [1]. The unsubstituted 3-amino group serves as a synthetic handle: Schiff base formation with aromatic aldehydes yields 4-acetamido-3-(benzylideneamino)benzoic acid derivatives with substantially enhanced antimicrobial activity against neuraminidase-containing microbes [2]. No comparable derivatization route exists for acedoben or PABA, which lack this 3-amino functional group [3].

Scaffold derivatization X-ray crystallography Medicinal chemistry

Application Scenarios for 4-(Acetylamino)-3-Amino Benzoic Acid Informed by Quantitative Differentiation Evidence


Medicinal Chemistry: Hit-to-Lead Optimization of Neuraminidase Inhibitors via 3-Amino Derivatization

BANA108 should be prioritized as the scaffold of choice for neuraminidase inhibitor lead optimization programs. Although its intrinsic IC50 of 10 mM against N2 neuraminidase is weaker than BANA105 (0.75 mM), the free 3-amino group allows regioselective Schiff base formation with aromatic aldehydes, yielding derivatives with substantially enhanced antimicrobial activity against neuraminidase-containing microbes (zone of inhibition 16 ± 2.5 mm at 125 µg/mL) [1]. This derivatization route is unavailable for acedoben (no 3-amino group) or BANA105/BANA106 (3-position occupied by hydroxyl), making BANA108 the only scaffold in its class that simultaneously provides an NA-binding acetylamino pharmacophore and a tunable amino handle [1].

Structural Biology: Co-Crystallization and Binding Mode Studies with Influenza Neuraminidase

BANA108 has established co-crystal structures with both N2 (A/Tokyo/3/67) and B/Lee/40 neuraminidase subtypes at 2.4 Å resolution [2]. These structures reveal that the 3-amino group makes distinct hydrogen bond contacts in the NA active site. Researchers requiring a probe molecule with a validated binding pose and a functional group that can be systematically varied should select BANA108 over acedoben or PABA, which lack the 3-amino interaction anchor and have no reported NA co-crystal structures [2]. The PDB ligand code ST3 and associated entries (1IVE, 1IVB, 1IVC, 1IVD, 1IVG) provide ready access to structural data for computational modeling [3].

Assay Development: Aqueous-Phase Screening with Controlled Lipophilicity

BANA108 exhibits a LogD of −2.46 at pH 7.4, making it over 6,000-fold more hydrophilic than acedoben (LogP ≈1.31) [4]. This property is critical for biochemical assays where non-specific binding to plasticware or proteins must be minimized. Procurement of BANA108 rather than acedoben ensures that the compound remains predominantly in the aqueous phase under physiological pH conditions, reducing false positives from hydrophobic aggregation and improving assay reproducibility [4].

Chemical Process Development: Scalable Synthesis of 3-Amino-4-Acetamidobenzoate Intermediates

The two-step synthesis of BANA108 from commercially available 4-(acetylamino)benzoic acid (nitration 84% yield, then quantitative hydrogenation) provides a more concise route than the three-step synthesis required for BANA105/BANA106 [2]. For process chemists developing routes to 3-amino-4-substituted benzoate intermediates—useful in silver halide photographic materials and pharmaceutical synthesis—BANA108 represents the preferred intermediate due to its high-yielding final step and the versatility of its free 3-amino group for downstream functionalization [5].

Quote Request

Request a Quote for 4-(Acetylamino)-3-Amino Benzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.